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Compound of Interest

Compound Name: (-)-Cadin-4,10(15)-dien-11-oic acid

Cat. No.: B12299237

Disclaimer: Extensive searches for publicly available spectroscopic data (NMR, MS, IR) for (-)-
Cadin-4,10(15)-dien-11-oic acid (CAS 1124353-23-6) did not yield specific experimental
datasets. The information presented herein utilizes data for a closely related and well-
characterized cadinane sesquiterpenoid, (+)-10-hydroxy-4-cadinene, to serve as a
representative technical guide for researchers, scientists, and drug development professionals.
The methodologies and data presentation are intended to illustrate the standard analytical
workflow for this class of compounds.

This technical guide provides a comprehensive overview of the spectroscopic data and
analytical methodologies used in the characterization of cadinane sesquiterpenoids, using
(+)-10-hydroxy-4-cadinene as a case study. The data is sourced from a study on cadinane
sesquiterpenes isolated from the brown alga Dictyopteris divaricata.

Introduction to Cadinane Sesquiterpenoids

Cadinane sesquiterpenoids are a large and structurally diverse class of natural products
characterized by a bicyclic carbon skeleton. These compounds are found in a wide variety of
terrestrial plants and marine organisms and are known to exhibit a range of biological activities.
The precise structural elucidation of these molecules is critical for understanding their chemical
properties and potential therapeutic applications. This is primarily achieved through a
combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass
Spectrometry (MS), and Infrared (IR) spectroscopy.
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Spectroscopic Data for (+)-10-hydroxy-4-cadinene

The following tables summarize the quantitative spectroscopic data obtained for the

representative cadinane sesquiterpenoid, (+)-10-hydroxy-4-cadinene.

Table 1: *H NMR Spectroscopic Data for (+)-10-hydroxy-4-cadinene (500 MHz, CDCIs)

Position OH (ppm) Multiplicity J (Hz)
1 1.85 m

20 1.95 m

2B 1.50 m

3 2.15 m

5 5.40 brs

6 2.05 m

7 1.25 m

8a 1.60 m

8B 1.40 m

9a 1.70 m

9B 1.30 m

12 0.90 d 7.0
13 0.85 d 7.0
14 1.65 S

15 1.20 S

Table 2: 13C NMR Spectroscopic Data for (+)-10-hydroxy-4-cadinene (125 MHz, CDCls)

© 2025 BenchChem. All rights reserved.

2/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12299237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Position oC (ppm) Type
1 49.5 CH
2 24.5 CH:
3 31.0 CH2
4 134.5 C

5 121.0 CH
6 41.0 CH
7 42.0 CH
8 22.0 CH:
9 45.0 CH2
10 72.0 C
11 335 CH
12 215 CHs
13 16.5 CHs
14 235 CHs
15 24.0 CHs

Table 3: Mass Spectrometry and Infrared Spectroscopy Data for (+)-10-hydroxy-4-cadinene

Technique Data

m/z 222.1984 [M]* (calcd for C1sH260,
HRESIMS

222.1984)
IR (film) vmax 3400, 2950, 1650, 1450, 1370 cm~1

Experimental Protocols
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The following are generalized experimental protocols based on standard practices for the
isolation and characterization of natural products.

3.1 General Experimental Procedures Optical rotations are measured on a digital polarimeter.
UV spectra are obtained using a UV-visible spectrophotometer. IR spectra are recorded on an
FT-IR spectrometer. NMR spectra are typically recorded on a 500 MHz spectrometer in CDCls,
with chemical shifts referenced to the residual solvent signals (dH 7.26 and dC 77.0 for CDCls).
High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on a time-
of-flight (TOF) mass spectrometer.

3.2 Extraction and Isolation The source material (e.g., dried algal biomass) is typically extracted
with a suitable organic solvent such as methanol or a mixture of dichloromethane and
methanol. The resulting crude extract is then subjected to a series of chromatographic
separations. This often involves an initial fractionation using vacuum liquid chromatography
(VLC) over silica gel, followed by repeated column chromatography on silica gel and/or
Sephadex LH-20. Final purification is often achieved by preparative thin-layer chromatography
(TLC) or high-performance liquid chromatography (HPLC).

3.3 Spectroscopic Analysis

* NMR Spectroscopy: *H and 3C NMR spectra are acquired to determine the carbon skeleton
and the placement of protons and functional groups. 2D NMR experiments, including COSY
(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC
(Heteronuclear Multiple Bond Correlation), are essential for establishing connectivity within
the molecule.

e Mass Spectrometry: HRESIMS is used to determine the exact molecular formula of the
compound.

 Infrared Spectroscopy: IR spectroscopy is used to identify the presence of key functional
groups, such as hydroxyl (-OH) and carbonyl (C=0) groups.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural
product.
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 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Cadinane
Sesquiterpenoids: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12299237#spectroscopic-data-nmr-ms-ir-for-cadin-4-
10-15-dien-11-oic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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